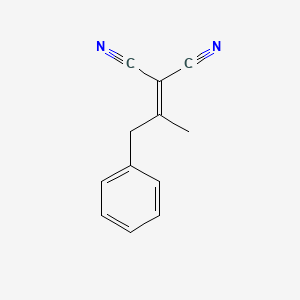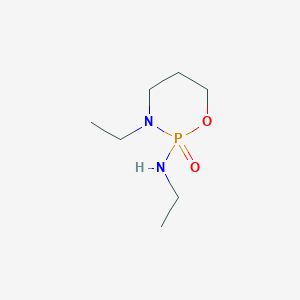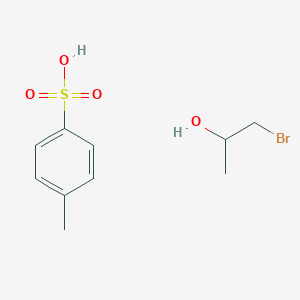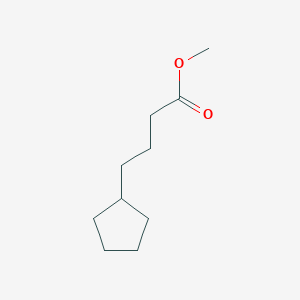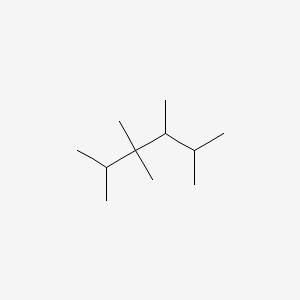
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 It is a derivative of oxolane, featuring a 4-methylidene group and two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl oxalate with appropriate reagents under controlled conditions. The synthesis typically involves:
Starting Materials: Diethyl oxalate and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, at a temperature range of 50-70°C.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-methylidene-5-hydroxyoxolane-3,3-dicarboxylate.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Comparación Con Compuestos Similares
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 4-methylidene-5-oxotetrahydrofuran-3,3-dicarboxylate: Similar structure but with a tetrahydrofuran ring.
Diethyl 4-methylidene-5-oxo-2,3-dihydrofuran-3,3-dicarboxylate: Differing in the degree of hydrogenation of the furan ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
56643-56-2 |
|---|---|
Fórmula molecular |
C11H14O6 |
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-4-15-9(13)11(10(14)16-5-2)6-17-8(12)7(11)3/h3-6H2,1-2H3 |
Clave InChI |
DWTRUJZBUANZGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(COC(=O)C1=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


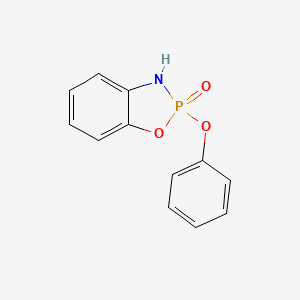
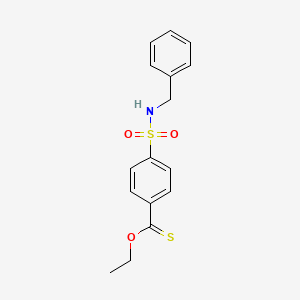
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
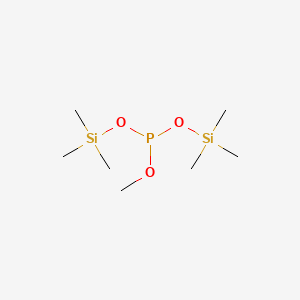
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
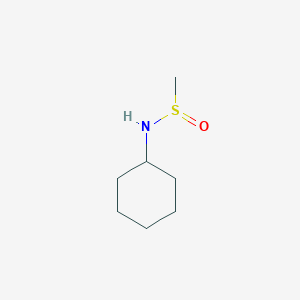
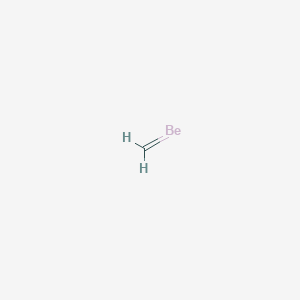
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
